Trichloro(cyanodisulfanyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(cyanodisulfanyl)methane is an organosulfur compound characterized by the presence of three chlorine atoms, a cyanodisulfanyl group, and a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(cyanodisulfanyl)methane typically involves the reaction of trichloromethane with cyanodisulfanyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where methane is reacted with chlorine gas in the presence of a catalyst. The resulting trichloromethane is then subjected to further reactions to introduce the cyanodisulfanyl group .
Chemical Reactions Analysis
Types of Reactions
Trichloro(cyanodisulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosulfur compounds .
Scientific Research Applications
Trichloro(cyanodisulfanyl)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving sulfur.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trichloro(cyanodisulfanyl)methane exerts its effects involves the interaction of its functional groups with molecular targets. The chlorine atoms and cyanodisulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Trichloromethane (Chloroform): Similar in structure but lacks the cyanodisulfanyl group.
Dichloromethane: Contains two chlorine atoms and is less reactive.
Carbon Tetrachloride: Contains four chlorine atoms and is used as a solvent.
Uniqueness
Trichloro(cyanodisulfanyl)methane is unique due to the presence of the cyanodisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
90993-60-5 |
---|---|
Molecular Formula |
C2Cl3NS2 |
Molecular Weight |
208.5 g/mol |
IUPAC Name |
trichloromethylsulfanyl thiocyanate |
InChI |
InChI=1S/C2Cl3NS2/c3-2(4,5)8-7-1-6 |
InChI Key |
BJKFXKPCXGTVAW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.